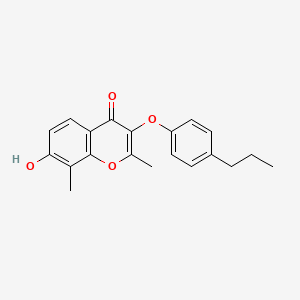

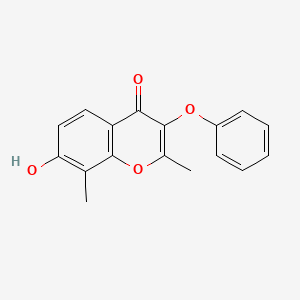

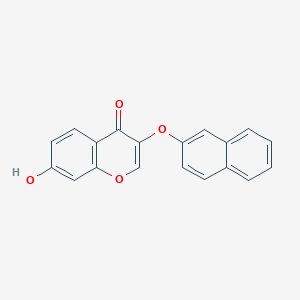

7-hydroxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one, commonly known as "Hesperetin," is a flavonoid compound that is found in citrus fruits and has been widely studied for its potential health benefits. This compound has been reported to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral properties.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 7-hydroxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one (Oprea1_226078), focusing on six unique applications:

Antioxidant Activity

7-hydroxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one has shown significant antioxidant properties. This compound can neutralize free radicals, reducing oxidative stress in biological systems. Its antioxidant activity makes it a potential candidate for developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

Anti-inflammatory Effects

Research indicates that Oprea1_226078 exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property is valuable in the treatment of chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease. The compound’s ability to modulate inflammatory pathways can help in developing new anti-inflammatory drugs .

Anticancer Potential

Studies have demonstrated that 7-hydroxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one possesses anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This compound is being explored for its potential use in chemotherapy, particularly for cancers that are resistant to conventional treatments .

Antimicrobial Activity

Oprea1_226078 has been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. This makes it a promising candidate for developing new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance. Its broad-spectrum antimicrobial properties are crucial for treating infections caused by resistant strains .

Neuroprotective Effects

The compound has shown neuroprotective effects in various models of neurodegenerative diseases. By reducing oxidative stress and inflammation in neural tissues, 7-hydroxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one can protect neurons from damage and death. This application is particularly relevant for diseases like Alzheimer’s and Parkinson’s .

Cardioprotective Properties

Research suggests that Oprea1_226078 has cardioprotective properties, potentially reducing the risk of heart diseases. It can improve heart function by mitigating oxidative stress and inflammation in cardiac tissues. This compound is being studied for its potential to prevent and treat conditions such as myocardial infarction and heart failure .

Skin Protection and Anti-aging

The antioxidant and anti-inflammatory properties of 7-hydroxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one make it beneficial for skin health. It can protect the skin from damage caused by UV radiation and environmental pollutants, thereby preventing premature aging. This compound is being explored for use in cosmetic formulations aimed at skin protection and anti-aging .

Diabetes Management

Preliminary studies indicate that Oprea1_226078 may have potential in managing diabetes. It can improve insulin sensitivity and reduce blood glucose levels, making it a candidate for developing new treatments for diabetes and its complications. This application is particularly important given the global rise in diabetes prevalence .

properties

IUPAC Name |

7-hydroxy-2,8-dimethyl-3-phenoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-14(18)9-8-13-15(19)17(11(2)20-16(10)13)21-12-6-4-3-5-7-12/h3-9,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVLCXHMAGAGHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

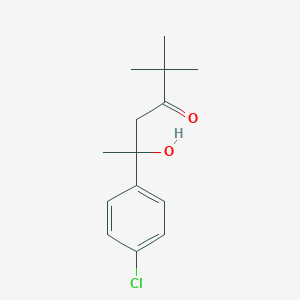

Canonical SMILES |

CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[benzyl(methyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5910873.png)

![5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5910875.png)

![1-acetyl-3-(1-naphthyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5910892.png)

![N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5910899.png)

![4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid](/img/structure/B5910904.png)

![2-[9H-fluoren-2-yl(hydroxyimino)methyl]benzoic acid](/img/structure/B5910909.png)